1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the etherification of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is subjected to a Friedel-Crafts alkylation reaction with 2-methoxy-4-methylbenzene to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(4-Methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
- 1-[2-[2-(4-Propylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
- 1-[2-[2-(4-Butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Uniqueness
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-17-6-8-18(9-7-17)23-13-11-22-12-14-24-19-10-5-16(2)15-20(19)21-3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNOVWKKFDFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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